![molecular formula C18H17N3 B11598183 6,9-diethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11598183.png)
6,9-diethyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-diethyl-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound that exhibits a wide variety of pharmacological activities. This compound is part of the indolo[2,3-b]quinoxaline family, known for their significant biological activities, including antiviral, cytotoxic, and multidrug-resistant modulating activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-diethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction can be catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The use of microwave irradiation and nanoparticles like copper-doped CdS or cerium (IV) oxide has been proposed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6,9-diethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The oxidation of methyl groups on the quinoxaline fragment can yield carbonyl derivatives.
Reduction: Reduction of nitro groups to corresponding amines.
Substitution: Alkylation reactions with dimethyl sulfate to form quaternary salts.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) is commonly used for oxidation reactions.
Reduction: Hydrobromic acid at elevated temperatures is used for demethylation.
Substitution: Dimethyl sulfate is used for alkylation reactions.
Major Products
Oxidation: 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its nitro derivatives.
Reduction: Indoloquinoxalinamines.
Substitution: Methyl 5-methyl-6H-indolo[2,3-b]quinoxalin-5-ium sulfate.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of indolo[2,3-b]quinoxaline, including 6,9-diethyl-6H-indolo[2,3-b]quinoxaline, exhibit significant anticancer properties. A study synthesized various derivatives and evaluated their cytotoxic effects against a panel of human tumor cell lines. Notably, certain compounds demonstrated IC50 values comparable to established chemotherapeutics such as melphalan, indicating their potential as effective anticancer agents .
Antiviral Properties:
The compound has also been studied for its antiviral activities. Specific derivatives have shown effectiveness against viruses such as herpes simplex virus (HSV) and cytomegalovirus. The mechanism involves DNA binding properties that inhibit viral replication . The compound's structural modifications enhance its biological activity, making it a candidate for further antiviral drug development.
Biological Applications
DNA Intercalation:
this compound acts as a DNA intercalator. This property allows it to insert between DNA base pairs, disrupting replication and transcription processes. Studies utilizing UV-visible spectroscopy and fluorescence have confirmed the compound's ability to bind DNA effectively . This characteristic is crucial for its anticancer and antiviral activities.
Cytotoxicity Studies:
In vitro studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells, showing promising results that warrant further investigation into their mechanisms of action .
Material Science Applications
Optoelectronic Devices:
Beyond biological applications, this compound is explored in the development of optoelectronic materials. Its planar structure and electronic properties make it suitable for use in semiconductors and light-emitting devices .
Case Studies and Research Findings
Mechanism of Action
The primary mechanism of action of 6,9-diethyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts vital DNA replication processes, leading to cytotoxic and antiviral effects . The compound’s interaction with DNA enhances the thermal stability of the DNA complex, which is crucial for its pharmacological activities .
Comparison with Similar Compounds
6,9-diethyl-6H-indolo[2,3-b]quinoxaline is similar to other indolo[2,3-b]quinoxaline derivatives, such as:
NCA0424: Known for its high binding affinity to DNA.
B-220: Exhibits significant multidrug-resistant modulating activity.
9-OH-B-220: Another derivative with strong DNA intercalating properties.
These compounds share the structural features of indoles and quinoxalines, contributing to their biological activities. this compound is unique due to its specific substituents and side chains, which influence its pharmacological profile and interaction with DNA .
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
6,9-diethylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H17N3/c1-3-12-9-10-16-13(11-12)17-18(21(16)4-2)20-15-8-6-5-7-14(15)19-17/h5-11H,3-4H2,1-2H3 |
InChI Key |
BVBRQDWFTMVEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.